5,7-Dichlorobenzofuran
Overview
Description
5,7-Dichlorobenzofuran (5,7-DCBF) is a halogenated aromatic compound belonging to the benzofuran family. It is an important intermediate in the synthesis of various heterocyclic compounds, and is used as a starting material in the production of pharmaceuticals and agrochemicals. It has also been used in the synthesis of certain dyes and pigments. 5,7-DCBF is a colorless liquid with a sweet odor, and is soluble in water and most organic solvents.
Scientific Research Applications
Acaricidal and Bacteriostatic Activity
A study by Spatlova (2019) explored the synthesis of new amino derivatives of 5,7-dichloro-4,6-dinitrobenzofuroxane, including their acaricidal and bacteriostatic activity. These compounds showed high pharmacological activity against mites and bacteria, such as Escherichia coli and Staphylococcus aureus, superior to comparison drugs like Chlorophos and Creolin. The compounds containing chlorine and methyl radicals demonstrated biological activity at low concentrations and were found to be low-toxic, belonging to the 4th hazard class (Spatlova, 2019).
Antiviral Activity
Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. Among these compounds, some exhibited anti-tobacco mosaic virus activity, demonstrating the potential of 5,7-dichlorobenzofuran derivatives in antiviral applications (Chen et al., 2010).
Antimicrobial Activity
A study by Chugunova et al. (2016) on compounds derived from benzo[C][1,2,5]oxadiazole-1-oxides and phenolates, including 4,6-dinitro-5,7-dichlorobenzofuroxan, found excellent antimicrobial activity. These compounds displayed dual action against both bacteria and fungi (Chugunova et al., 2016).
Analytical Applications in Biological Mixtures
Garmonov et al. (2003) demonstrated that mixtures including 4,6-dinitro-5,7-dichlorobenzofuroxane possess a broad spectrum of biological activity, such as acaricidal, bactericidal, antiviral, fungicidal, and sporocidal properties. This suggests the utility of such compounds in the analysis and treatment of biological mixtures (Garmonov et al., 2003).
properties
IUPAC Name |
5,7-dichloro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNAFCXYJALQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945820 | |
Record name | 5,7-Dichloro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23145-06-4 | |
Record name | 5,7-Dichlorobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23145-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzofuran, 5,7-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dichloro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.